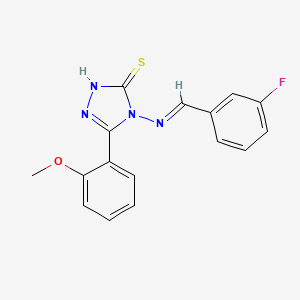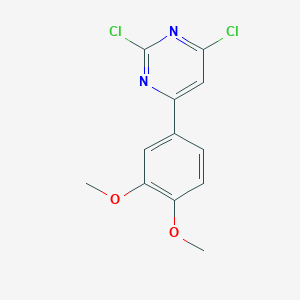![molecular formula C16H12ClN5O3S B12045051 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 478257-54-4](/img/structure/B12045051.png)
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-metoxifenil)-1H-1,2,4-triazol-5-tiona es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-metoxifenil)-1H-1,2,4-triazol-5-tiona típicamente implica la condensación de materiales de partida apropiados en condiciones específicas. Un método común implica la reacción de 2-cloro-5-nitrobenzaldehído con 3-(2-metoxifenil)-1H-1,2,4-triazol-5-tiona en presencia de una base y un solvente adecuados. La reacción generalmente se lleva a cabo a temperatura ambiente y se monitorea utilizando técnicas como la cromatografía en capa fina (TLC) para asegurar la finalización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad consistente. La elección de solventes, reactivos y condiciones de reacción se controlaría cuidadosamente para minimizar el desperdicio y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-metoxifenil)-1H-1,2,4-triazol-5-tiona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperoxibenzoico (m-CPBA).
Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH₄) o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución nucleófila a menudo requieren bases como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados amino.
Aplicaciones Científicas De Investigación
4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-metoxifenil)-1H-1,2,4-triazol-5-tiona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-metoxifenil)-1H-1,2,4-triazol-5-tiona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas cinasas, que están involucradas en las vías de señalización celular, afectando así la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-hidroxifenil)-1H-1,2,4-triazol-5-tiona
- 4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-etoxifenil)-1H-1,2,4-triazol-5-tiona
Singularidad
En comparación con compuestos similares, 4-[(E)-(2-cloro-5-nitrofenil)metilidenamino]-3-(2-metoxifenil)-1H-1,2,4-triazol-5-tiona es único debido a sus sustituyentes específicos, que pueden influir en su actividad biológica y reactividad química. La presencia del grupo metoxi, por ejemplo, puede afectar su solubilidad e interacción con los objetivos biológicos.
Propiedades
Número CAS |
478257-54-4 |
|---|---|
Fórmula molecular |
C16H12ClN5O3S |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-12(14)15-19-20-16(26)21(15)18-9-10-8-11(22(23)24)6-7-13(10)17/h2-9H,1H3,(H,20,26)/b18-9+ |
Clave InChI |
IPIYSEOOFIFQNE-GIJQJNRQSA-N |
SMILES isomérico |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
SMILES canónico |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)



![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12045020.png)

![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)
